
2-amino-N-3-oxetanylAcetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-N-3-oxetanylAcetamide is a compound that features an oxetane ring, a four-membered cyclic ether, attached to a glycinamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-N-3-oxetanylAcetamide typically involves the formation of the oxetane ring followed by the introduction of the glycinamide group. One common method is the intramolecular cyclization of suitable precursors. For example, the oxetane ring can be synthesized through the Paternò–Büchi [2+2] cycloaddition reaction, where an alkene reacts with a carbonyl compound under UV light to form the oxetane ring .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes such as the use of preformed oxetane-containing building blocks. These building blocks can be further functionalized to introduce the glycinamide group through various coupling reactions .
Analyse Chemischer Reaktionen
Types of Reactions: 2-amino-N-3-oxetanylAcetamide can undergo several types of chemical reactions, including:
Oxidation: The oxetane ring can be oxidized to form oxetanones or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxetane ring to more stable structures.
Common Reagents and Conditions:
Oxidation: Peroxy acids or other oxidizing agents.
Reduction: Hydrogenation or metal hydrides.
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products Formed:
Oxidation: Oxetanones.
Reduction: Reduced oxetane derivatives.
Substitution: Substituted oxetane products.
Wissenschaftliche Forschungsanwendungen
2-amino-N-3-oxetanylAcetamide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-amino-N-3-oxetanylAcetamide involves its interaction with molecular targets through its oxetane ring. The ring strain and reactivity of the oxetane ring allow it to form covalent bonds with nucleophilic sites on target molecules. This can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activities .
Vergleich Mit ähnlichen Verbindungen
Oxetan-3-one: Another oxetane derivative with similar reactivity but different functional groups.
Uniqueness: 2-amino-N-3-oxetanylAcetamide is unique due to the presence of both the oxetane ring and the glycinamide group, which confer distinct chemical and biological properties. Its high ring strain and reactivity make it a valuable compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C5H10N2O2 |
|---|---|
Molekulargewicht |
130.15 g/mol |
IUPAC-Name |
2-amino-N-(oxetan-3-yl)acetamide |
InChI |
InChI=1S/C5H10N2O2/c6-1-5(8)7-4-2-9-3-4/h4H,1-3,6H2,(H,7,8) |
InChI-Schlüssel |
QAUOJMYBFZUHKZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CO1)NC(=O)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



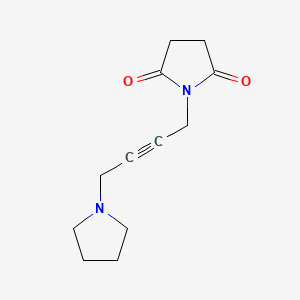
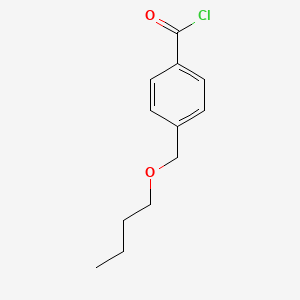
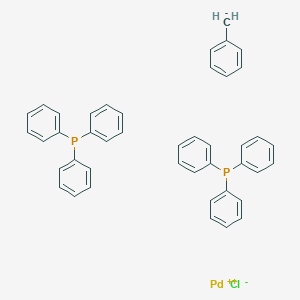
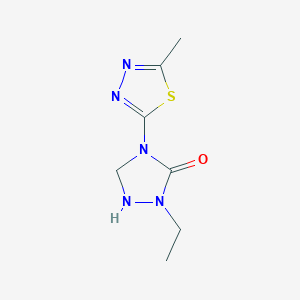
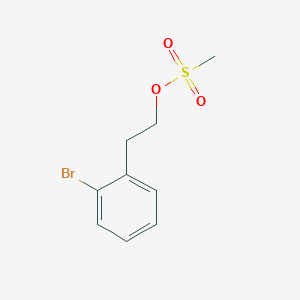
![3,3'-[[1,1'-Biphenyl]-4,4'-diylbis(phenylazanediyl)]diphenol](/img/structure/B8604190.png)






![[gamma-32P]-ATP](/img/structure/B8604241.png)
